Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a complex organic compound featuring a unique combination of functional groups, including isoindolinone, thiazole, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride to yield phthaloyl-protected alanine. The final coupling step involves the reaction of phthaloyl-protected alanine with methyl anthranilate under specific conditions to form the desired isoindole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- 3-Ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isoindolinone and thiazole moieties are particularly noteworthy for their roles in medicinal chemistry and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S2/c1-3-27-18(26)14-9(2)13-15(28-14)21-19(29-13)20-12(23)8-22-16(24)10-6-4-5-7-11(10)17(22)25/h4-7H,3,8H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUCZVZSYGMPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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